molecular formula C20H20O4 B030758 Erythbidin A CAS No. 210050-83-2

Erythbidin A

Cat. No.: B030758
CAS No.: 210050-83-2
M. Wt: 324.4 g/mol
InChI Key: FWNBCUTXAPZFIT-ZDUSSCGKSA-N
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Description

Erythbidin A is a natural product isolated from the wood of Erythrina x bidwillii. It belongs to the class of flavonoids and is known for its diverse biological activities. The compound has a molecular formula of C20H20O4 and a molecular weight of 324.37 g/mol .

Mechanism of Action

Target of Action

Erythbidin A is a natural product isolated from the wood of Erythrina x bidwillii

Mode of Action

It is known that this compound has a dimethylpyrene substitution at the 2′,3′-position , but how this structure interacts with its targets and the resulting changes are not well-understood. More research is required to elucidate the exact mode of action of this compound.

Chemical Reactions Analysis

Types of Reactions: Erythbidin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its functional groups, such as hydroxyl groups and aromatic rings .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction could produce alcohols or alkanes .

Comparison with Similar Compounds

  • Phaseollinisoflavan
  • 2′-Methoxyphaseollinisoflavan
  • 2′-O-Methylphaseollidinisoflavan
  • Sandwicensin

Comparison: Erythbidin A is unique due to its specific substitution pattern, particularly the dimethylpyrene substitution at the 2′,3′-position. This structural feature distinguishes it from other similar flavonoids and contributes to its distinct biological activities .

Biological Activity

Erythbidin A, a compound derived from the Erythrina species, particularly Erythrina x bidwillii, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that includes a dimethylpyrene substitution at the 2′,3-position. This structural feature is significant as it influences the compound's biological activity and interaction with various biological targets .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : this compound has been shown to possess potent antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 1 to 600 μg/mL depending on the specific derivative and bacterial strain tested .
  • Anticancer Activity : Research has highlighted the potential of this compound in cancer therapy. It has demonstrated cytotoxic effects against several cancer cell lines, suggesting its role as an anticancer agent. The mechanism may involve the induction of apoptosis and modulation of cell cycle progression .
  • Antidiabetic Effects : Preliminary studies suggest that this compound may influence glucose metabolism and exhibit antidiabetic properties. This effect is likely mediated through its impact on insulin signaling pathways and glucose uptake in cells .

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit key enzymes involved in metabolic processes, which may contribute to its antidiabetic effects. For example, it can inhibit α-glucosidase activity, leading to reduced postprandial glucose levels .
  • Modulation of Signaling Pathways : The compound may activate or inhibit various signaling pathways that regulate cellular responses. For instance, it has been implicated in the modulation of pathways associated with oxidative stress and inflammation, which are critical in many disease processes .

Data Summary

The following table summarizes key findings from studies on this compound's biological activities:

Activity Tested Strain/Cell Line Effect MIC/IC50 Value
AntimicrobialStaphylococcus aureusInhibition of growth1-600 μg/mL
AnticancerVarious cancer cell linesInduction of apoptosisIC50 values vary
AntidiabeticMuscle cellsEnhanced glucose uptakeNot specified

Case Studies

  • Antimicrobial Efficacy : In a study focused on Erythrina derivatives, this compound was isolated and tested against multiple bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential use in treating infections caused by resistant strains .
  • Cytotoxicity in Cancer Cells : Another investigation evaluated the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent .
  • Metabolic Effects : In vitro studies assessing the impact of this compound on glucose metabolism revealed promising results regarding its ability to enhance insulin sensitivity and reduce glucose levels in diabetic models .

Properties

IUPAC Name

8-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNBCUTXAPZFIT-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C3CC4=C(C=C(C=C4)O)OC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=C(C=CC(=C2O1)[C@H]3CC4=C(C=C(C=C4)O)OC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of finding a new compound with antibacterial activity against MRSA?

A1: Methicillin-resistant Staphylococcus aureus (MRSA) is a significant threat to global health due to its resistance to many antibiotics []. Discovering new compounds, like Erythbidin E, with potent activity against MRSA offers a potential path for developing new treatments for infections caused by this bacterium.

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